REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[OH:14].[CH3:16][CH:17](O)[CH3:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[OH-].[Na+]>O1CCCC1>[CH:17]([O:14][C:5]1[CH:6]=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:2])=[O:15])([CH3:18])[CH3:16] |f:4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)C(F)(F)F)O)=O
|
Name
|
|
Quantity
|
209 μL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
706.2 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
575.2 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed at 80° C. for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture extracted twice with 5 ml ether
|
Type
|
TEMPERATURE
|
Details
|
cooling with a 5N HCl solution to pH 1
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |